4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile is a useful research compound. Its molecular formula is C24H19N3O and its molecular weight is 365.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile , a member of the benzimidazole family, has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes current research findings, case studies, and data regarding its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N4, with a molecular weight of approximately 318.39 g/mol. Its structure features a benzonitrile moiety linked to a substituted benzimidazole, which is crucial for its biological activity.
Biological Activity Overview
Research has demonstrated that compounds with benzimidazole structures often exhibit significant biological activities, including:
- Antitumor Activity : Various studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation.
- Antimicrobial Activity : Some derivatives have displayed effectiveness against bacterial strains.
Antitumor Activity
A recent study evaluated the antitumor potential of several benzimidazole derivatives, including our compound of interest. The results indicated that:
- In vitro assays against human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed promising results.
- IC50 values for the compound were recorded at approximately 6.26 ± 0.33 μM for HCC827 and 6.48 ± 0.11 μM for NCI-H358, indicating potent activity against these cell lines .
Table 1: Antitumor Activity of Benzimidazole Derivatives
Compound Name | IC50 (μM) | Cell Line |
---|---|---|
This compound | 6.26 ± 0.33 | HCC827 |
6.48 ± 0.11 | NCI-H358 | |
Other Derivative A | 11.45 ± 0.10 | A549 |
Other Derivative B | 20.46 ± 8.63 | HCC827 (3D Assay) |
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives have also been explored, with some compounds exhibiting significant inhibition against various bacterial strains.
Case Study: Antimicrobial Evaluation
In one study, a series of synthesized benzimidazole derivatives were tested against common bacterial pathogens:
- The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) were determined, showing values as low as 15 μg/mL for certain strains.
The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell metabolism or bacterial growth has been observed.
Eigenschaften
IUPAC Name |
4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-28-21-6-4-5-20(15-21)17-27-23-8-3-2-7-22(23)26-24(27)14-13-18-9-11-19(16-25)12-10-18/h2-15H,17H2,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCLOIDAFKAZEL-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.